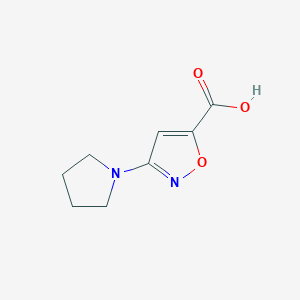

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Description

3-(1-Pyrrolidinyl)-5-Isoxazolecarboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a pyrrolidinyl group and a carboxylic acid moiety at the 5-position. Isoxazole derivatives are known for diverse pharmacological applications, including enzyme inhibition and antioxidant activity.

Properties

IUPAC Name |

3-pyrrolidin-1-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)6-5-7(9-13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAZHYDPHYLLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Intermediate Formation

The foundational synthesis of 3-isoxazolecarboxylic acid derivatives involves reacting β-keto esters with hydroxylamine to form isoxazoline intermediates, which are subsequently hydrolyzed to carboxylic acids. For 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid, this method requires a β-keto ester precursor with a pyrrolidinyl group at the γ-position.

A representative β-keto ester, ethyl 4-(pyrrolidin-1-yl)acetoacetate , can be synthesized via nucleophilic substitution of a γ-halogenated β-keto ester (e.g., ethyl 4-bromoacetoacetate) with pyrrolidine. The substitution proceeds in polar aprotic solvents (e.g., dimethylformamide) at 50–60°C, yielding the pyrrolidinyl-substituted intermediate. Cyclocondensation with hydroxylamine hydrochloride in ethanol at room temperature forms the isoxazole ring, positioning the pyrrolidinyl group at C5 and the ester at C3.

Key Reaction Conditions:

Hydrolysis to Carboxylic Acid

The ester group at C3 is hydrolyzed under basic conditions (5N NaOH, room temperature, 2 hours) to yield the free carboxylic acid. Acidification with HCl precipitates the product, which is purified via recrystallization from ethyl acetate.

Example Yield:

-

Ethyl 5-(pyrrolidin-1-yl)isoxazole-3-carboxylate → this compound: ~70–80% yield (extrapolated from analogous reactions).

Post-Synthetic Modification of Isoxazole Intermediates

Halogenation and Nucleophilic Substitution

5-Haloisoxazole-3-carboxylic acids (e.g., 5-bromo-isoxazole-3-carboxylic acid) serve as intermediates for introducing the pyrrolidinyl group. Halogenation at C5 is achieved using bromine in acetic acid or N-bromosuccinimide under radical conditions. Subsequent nucleophilic aromatic substitution with pyrrolidine requires elevated temperatures (100–120°C) and a copper(I) catalyst (e.g., CuI) in dimethyl sulfoxide (DMSO).

Challenges:

-

Low reactivity of the isoxazole ring necessitates harsh conditions.

-

Competing side reactions (e.g., ring opening) reduce yields.

Optimized Protocol:

-

Substrate: 5-Bromo-isoxazole-3-carboxylic acid

-

Reagents: Pyrrolidine (2 equiv), CuI (10 mol%), DMSO, 120°C, 24 hours

Nitrile Oxide Cycloaddition with Pyrrolidine-Containing Dipolarophiles

Dipolarophile Design and Reaction

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with alkynes to form 3,5-disubstituted isoxazoles. For the target compound, the dipolarophile must incorporate a pyrrolidinyl group.

Synthetic Route:

-

Dipolarophile Synthesis: Propiolic acid derivatives (e.g., HC≡C-COOEt) are functionalized with pyrrolidine via Sonogashira coupling or nucleophilic substitution.

-

Cycloaddition: Reacting the pyrrolidinyl alkyne with a nitrile oxide (e.g., generated from ethyl 2-chloro-2-(hydroxyimino)acetate) forms the isoxazole ring.

-

Ester Hydrolysis: Basic hydrolysis converts the ester to the carboxylic acid.

Advantages:

-

High regioselectivity for 3,5-substitution.

-

Modular dipolarophile design enables structural diversification.

Limitations:

-

Complex synthesis of pyrrolidinyl alkynes.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | β-Keto ester synthesis, cyclization | 70–80% | High | Moderate |

| Post-synthetic modification | Halogenation, substitution | 40–50% | Moderate | High |

| Nitrile oxide cycloaddition | Dipolarophile synthesis, cycloaddition | 50–60% | Low | Very high |

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Research indicates that isoxazole derivatives, including 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential applications in treating cognitive disorders and neurodegenerative diseases. For example, studies have shown that compounds with isoxazole moieties can act as antagonists or agonists at nAChRs, impacting neurotransmission and offering therapeutic avenues for conditions like Alzheimer's disease and schizophrenia .

1.2 Antidepressant Activity

The blockade of nAChRs has been linked to antidepressant effects. Isoxazole-containing ligands have demonstrated efficacy in preclinical models of depression, suggesting that this compound may share similar properties. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in antidepressant drug development .

1.3 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives. The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases. This application is particularly relevant in the context of neuropathic pain and other chronic inflammatory conditions .

Synthetic Chemistry

2.1 Synthesis of Isoxazole Derivatives

The synthesis of this compound serves as a key step in developing a variety of bioactive compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Researchers have utilized various synthetic routes to produce this compound, often employing coupling reactions with aniline derivatives to yield isoxazole-carboxamide derivatives .

2.2 Development of Drug Candidates

The versatility of isoxazole derivatives in medicinal chemistry has led to their incorporation into numerous drug discovery programs. The ability to modify the isoxazole ring opens pathways for creating novel therapeutics targeting different biological systems. For instance, modifications at the 5-position of the isoxazole ring have been shown to significantly increase analgesic efficacy .

Case Studies

3.1 Cognitive Enhancement Studies

In a study evaluating the cognitive-enhancing effects of various isoxazole derivatives, this compound was tested alongside other compounds for its ability to improve memory and learning in animal models. Results indicated that while it exhibited moderate effects compared to leading candidates, its safety profile warranted further investigation into its potential as a cognitive enhancer .

3.2 Anti-cancer Research

Research focused on the anti-cancer properties of isoxazole derivatives has also included this compound. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural analogs is summarized below:

Key Observations:

- Pyrrolidinyl vs. Aryl Groups : The pyrrolidinyl substituent in the target compound likely increases water solubility compared to chlorophenyl or pyrazole groups due to its basic nitrogen. However, this may reduce membrane permeability (lower logP) relative to chlorophenyl derivatives .

- Heterocyclic Core Differences : Isoxazole (target compound) vs. oxadiazole () alters electronic distribution. Isoxazole’s oxygen and nitrogen atoms may facilitate stronger dipole interactions, whereas oxadiazole’s stability could enhance metabolic resistance .

Antioxidant Activity

- Pyrrolidinone derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibit 1.5× higher antioxidant activity than ascorbic acid, attributed to the pyrrolidine ring’s electron-donating effects . While the target compound’s activity is unreported, its pyrrolidinyl group may similarly enhance radical scavenging.

Enzyme Inhibition

- 5-Phenylisoxazole-3-carboxylic acid derivatives act as xanthine oxidase inhibitors, with phenyl groups facilitating hydrophobic binding .

Pharmacokinetics

- Pyrazole-isoxazole hybrids (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid) exhibit moderate logP values (~1.21), suggesting balanced solubility and permeability . The target compound’s pyrrolidinyl group may further improve solubility but require structural optimization for bioavailability.

Biological Activity

3-(1-Pyrrolidinyl)-5-Isoxazolecarboxylic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of the pyrrolidine moiety enhances its interaction with biological targets, potentially influencing its therapeutic efficacy.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Effects

The compound has demonstrated cytotoxicity against human promyelocytic leukemia cell lines (HL-60). In vitro studies revealed an IC50 range of 86-755 μM, with notable effects on apoptosis-related gene expression. Specifically, it reduced Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving both apoptosis and cell cycle arrest .

3. Neuropharmacological Activity

This compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). It shows potential as an antidepressant by modulating nAChR activity, which is linked to cognitive enhancement in animal models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Modulation : It binds to nAChRs, affecting neurotransmitter release and influencing mood and cognition .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in HL-60 Cells

In a study evaluating the cytotoxic effects on HL-60 cells, this compound was found to induce apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1. This suggests that the compound triggers cellular pathways leading to programmed cell death, which is crucial in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer: The compound can be synthesized via multi-step reactions, starting with the condensation of substituted isoxazole precursors with pyrrolidine derivatives. For example, analogous syntheses of 3-(thienyl)-isoxazolecarboxylic acids involve Suzuki-Miyaura coupling or nucleophilic substitution, followed by carboxylation . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling and adjusting solvent polarity (e.g., DMF/THF mixtures) to enhance yields . Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR identifies proton environments (e.g., pyrrolidinyl CH₂ groups at δ 2.5–3.0 ppm; isoxazole protons at δ 6.0–6.5 ppm) .

- ¹³C NMR confirms carboxylate (δ ~170 ppm) and heterocyclic carbons .

- IR Spectroscopy detects carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₈H₁₀N₂O₃: 199.0718) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer: Solubility is tested in tiered solvents (water, DMSO, ethanol) using UV-Vis spectrophotometry. For stability, incubate the compound at physiological pH (7.4) and 37°C, monitoring degradation via LC-MS over 24–72 hours. Analogous studies on 5-oxo-pyrrolidine derivatives show enhanced stability in lyophilized form at −20°C .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., enzymes with pyrrolidine-binding pockets) identifies potential interactions. For example, studies on isoxazole-containing naphthyridine derivatives use AutoDock Vina to simulate binding affinities to bacterial DNA gyrase . MD simulations (AMBER/CHARMM) further validate binding stability .

Q. What strategies resolve contradictions in reported biological activity data for isoxazole-pyrrolidine hybrids?

- Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols:

- Use ATP-based luminescence for kinase inhibition assays .

- For antimicrobial studies, adhere to CLSI guidelines on MIC determination .

- Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) . Meta-analyses of structurally similar compounds (e.g., 3-(4-methoxyphenyl)-isoxazolecarboxylic acid) can contextualize results .

Q. How does stereochemistry at the pyrrolidinyl moiety influence the compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.